

"Hexane-1,2-diamine" CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexane-1,2-diamine**

Cat. No.: **B1336675**

[Get Quote](#)

An In-depth Technical Guide to **Hexane-1,2-diamine**

This technical guide provides a comprehensive overview of **Hexane-1,2-diamine**, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its properties, synthesis, applications, and safety protocols.

Chemical Identity and Properties

Hexane-1,2-diamine, also known as 1,2-diaminohexane, is an organic compound featuring a six-carbon backbone with two amine functional groups attached to the first and second carbon atoms.^[1] Its chemical structure and properties are fundamental to its reactivity and applications in various fields of chemical synthesis.

Molecular Formula: C₆H₁₆N₂^{[1][2]}

CAS Number: 13880-27-8^{[1][2]}

The key physicochemical properties of **Hexane-1,2-diamine** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	116.20 g/mol	[2]
IUPAC Name	hexane-1,2-diamine	[2]
Melting Point	59-60 °C	[3]
Density	0.89 g/cm ³ (at 25 °C)	[4]
InChI	<chem>INChI=1S/C6H16N2/c1-2-3-4-6(8)5-7/h6H,2-5,7-8H2,1H3</chem>	[2]
Canonical SMILES	CCCCC(CN)N	[1] [2]

Synthesis and Experimental Protocols

Hexane-1,2-diamine can be synthesized through various chemical routes. The selection of a particular method depends on the desired yield, purity, and available starting materials.

General Synthesis Methods

Several general methods for the synthesis of **Hexane-1,2-diamine** have been documented:

- Hydrogenation of 1,6-Hexanediamine Derivatives: This process involves the reduction of derivatives of 1,6-hexanediamine under specific, controlled conditions.[\[1\]](#)
- Ammonolysis of Haloalkanes: The reaction of a 1-haloalkane, such as 1-bromohexane, with ammonia can produce **Hexane-1,2-diamine**.[\[1\]](#)
- Direct Amination: Hexane can be reacted with ammonia at high temperatures and pressures to yield **Hexane-1,2-diamine**.[\[1\]](#)

Detailed Experimental Protocol: Reductive Amination of β -Keto Esters

A key application and synthesis method involving **Hexane-1,2-diamine** is in the creation of more complex diamino compounds through reductive amination. Below is a generalized

protocol based on the use of similar diamines in the synthesis of β,γ -diamino ester derivatives.

[1]

Objective: To synthesize a highly functionalized 1,2-diamino compound.

Materials:

- Amino acid-derived β -keto ester
- **Hexane-1,2-diamine**
- Acetic Acid (AcOH)
- Sodium cyanoborohydride (NaBH_3CN)
- Anhydrous ethanol
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round bottom flask
- Separatory funnel

Procedure:

- Dissolve the β -keto ester (1.0 equivalent) in anhydrous ethanol in a round bottom flask.
- Add **Hexane-1,2-diamine** (1.0 equivalent) to the solution.
- Add acetic acid (AcOH) as an additive to catalyze the formation of the imine intermediate.

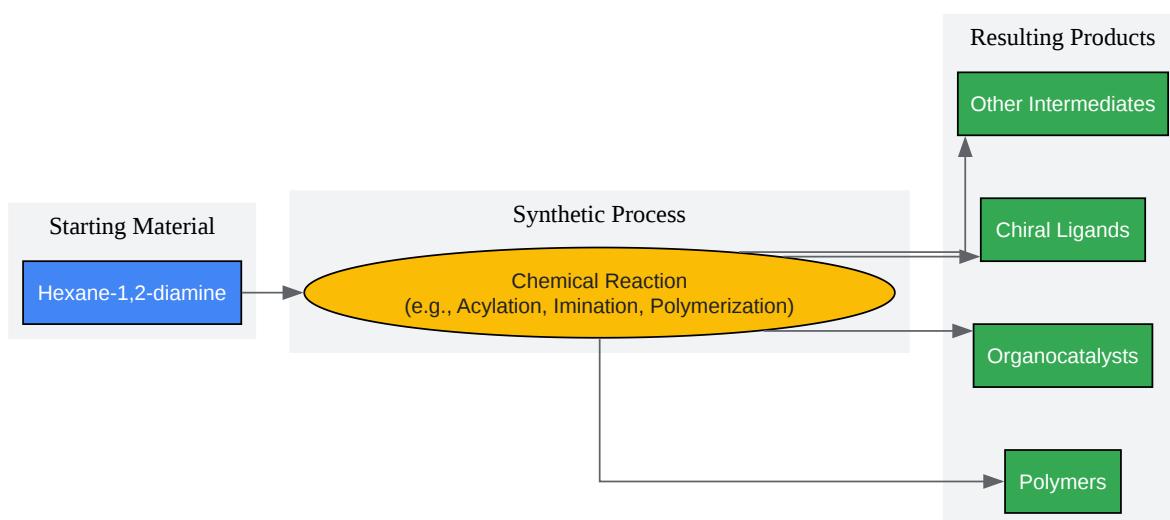
- Stir the mixture at room temperature for 30 minutes.
- Slowly add sodium cyanoborohydride (NaBH_3CN) (1.5 equivalents) as the reducing agent.
- Continue stirring the reaction mixture at room temperature for 24 hours.
- Quench the reaction by adding a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product using column chromatography on silica gel.

Applications in Research and Industry

Hexane-1,2-diamine is a valuable building block in both academic research and industrial manufacturing due to its bifunctional nature.

Polymer Chemistry

A primary application of **Hexane-1,2-diamine** is in the production of polymers. It serves as a monomer or a chain extender in the synthesis of polyamides and polyurethanes.^[1] In epoxy resin formulations, it functions as a cross-linking agent, which enhances the mechanical properties of the final polymer.^[1]


Organic Synthesis

In the field of organic chemistry, **Hexane-1,2-diamine** is utilized as a versatile chemical intermediate.^[1]

- Organocatalysis: It is used in the synthesis of bifunctional, noncovalent organocatalysts. These catalysts are often based on a chiral scaffold, such as (1R,2R)-cyclohexane-1,2-diamine, and incorporate a hydrogen-bond donor.^[1]

- Chiral Ligand Design: The diamine serves as a backbone in the design of chiral ligands for lanthanide-based complexes. These complexes have applications in enantioselective catalysis, molecular recognition, and supramolecular chemistry.[1]

The general workflow for the application of **Hexane-1,2-diamine** as a chemical intermediate is depicted below.

[Click to download full resolution via product page](#)

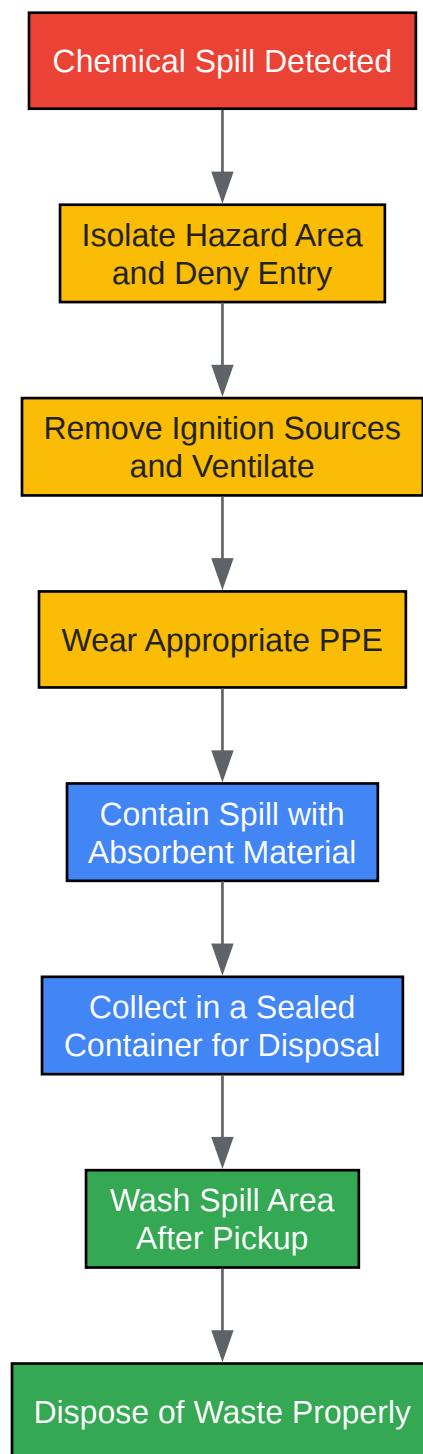
Caption: Synthetic utility of **Hexane-1,2-diamine**.

Biological Activity

While extensive documentation on the specific biological activities of **Hexane-1,2-diamine** is limited, it has been identified as a human xenobiotic metabolite.[1] This indicates that it can be processed by metabolic pathways within the human body. Compounds with similar diamine structures can act as metabolic intermediates or may exhibit toxicity depending on the concentration and route of exposure.[1] The 1,2-diamine structural motif is present in a variety of biologically active compounds.[5]

Safety and Handling

Hexane-1,2-diamine is classified as a hazardous substance and requires careful handling to ensure safety.


Hazard Statements:

- H302 + H312: Harmful if swallowed or in contact with skin.[4][6]
- H314: Causes severe skin burns and eye damage.[4][6]
- H335: May cause respiratory irritation.[4][6]
- H402: Harmful to aquatic life.[4][6]

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6] In case of dust generation, a respirator is required.[4]
- Handling: Work under a fume hood. Do not inhale the substance. Avoid contact with skin, eyes, and clothing.[4][7] Wash hands thoroughly after handling.[7]
- Storage: Keep the container tightly closed in a dry and well-ventilated place.[6] It is hygroscopic and should be stored under an inert gas.[4][6]
- Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[4] It can form explosive mixtures with air upon intense heating.[4]

A logical workflow for handling a chemical spill of **Hexane-1,2-diamine** is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: Chemical spill response workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Hexane-1,2-diamine | 13880-27-8 [smolecule.com]
- 2. Hexane-1,2-diamine | C6H16N2 | CID 10362464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hexane-1,2-diamine | 13880-27-8 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. westliberty.edu [westliberty.edu]
- 7. resources.finalsuite.net [resources.finalsuite.net]
- To cite this document: BenchChem. ["Hexane-1,2-diamine" CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336675#hexane-1-2-diamine-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com